![molecular formula C8H5F4NO B14000190 1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B14000190.png)
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes both fluorine and trifluoromethyl groups. These groups impart distinct physical and chemical properties, making the compound valuable in various scientific and industrial applications.
Métodos De Preparación
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition to introduce a fluorine atom . Another method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions . Industrial production methods often utilize these synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding pyridine N-oxides or reduction to form partially or fully hydrogenated derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) . Major products formed from these reactions depend on the specific conditions and reagents used but often include more complex fluorinated aromatic compounds.
Aplicaciones Científicas De Investigación
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone involves its interaction with specific molecular targets. The fluorine atoms and trifluoromethyl group enhance the compound’s ability to interact with biological molecules, often through hydrogen bonding and van der Waals interactions . These interactions can affect the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
1-[2-Fluoro-5-(trifluoromethyl)pyridin-3-YL]ethanone can be compared with other fluorinated pyridine derivatives, such as:
- 2-Fluoro-5-(trifluoromethyl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 1-(5-(Trifluoromethyl)pyridin-3-yl)ethanone
These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the ethanone group in this compound makes it unique and suitable for specific applications where other compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H5F4NO |
|---|---|
Peso molecular |
207.12 g/mol |
Nombre IUPAC |
1-[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5F4NO/c1-4(14)6-2-5(8(10,11)12)3-13-7(6)9/h2-3H,1H3 |
Clave InChI |
RUMDCASYYNAQBY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(N=CC(=C1)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


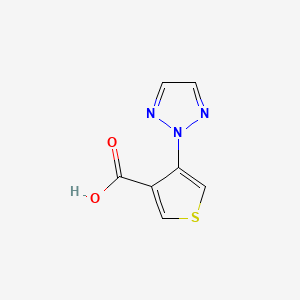
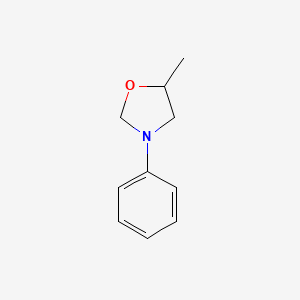
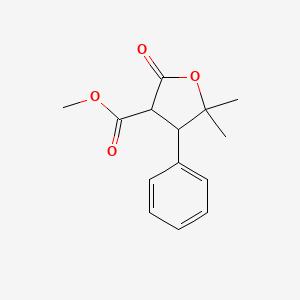
![3H-Pyrido[3,4-b]indol-3-one, 2,9-dihydro-1-methyl-](/img/structure/B14000132.png)
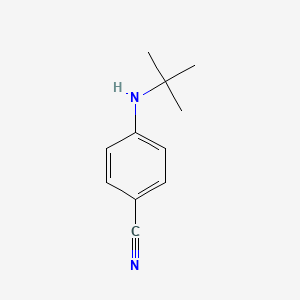

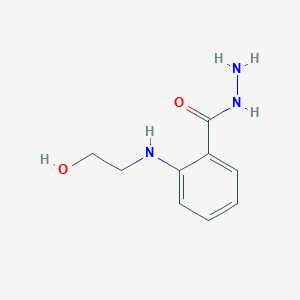
![2-[1-(4-Methylnaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14000161.png)
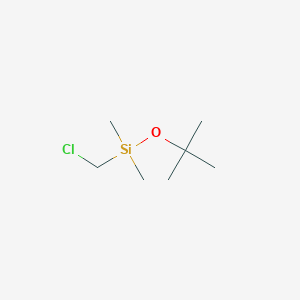
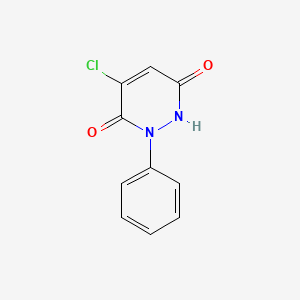
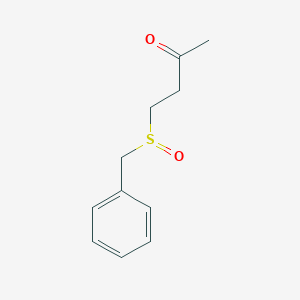
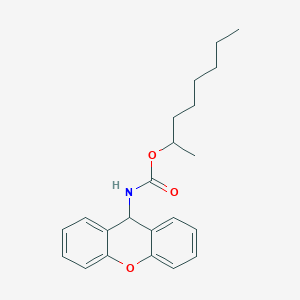
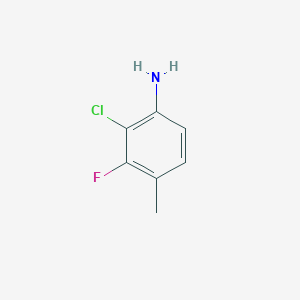
![4-[(1e)-3-(Butan-2-yl)-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B14000172.png)
